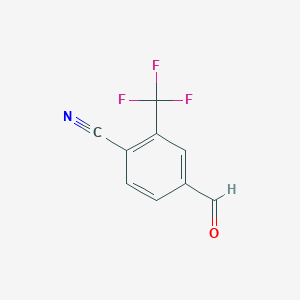

4-Formyl-2-(trifluoromethyl)benzonitrile

Description

4-Formyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group, a cyano (-CN) group, and a formyl (-CHO) substituent on a benzene ring. Its molecular formula is C₉H₄F₃NO, with a molecular weight of 211.13 g/mol.

Properties

IUPAC Name |

4-formyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOMVSHDQDYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This intermediate is then reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to form 4-amino-2-trifluoromethyl benzonitrile . Another method involves the use of m-trifluoromethyl fluorobenzene as a starting material, which undergoes bromination, cyano group replacement, and aminolysis substitution to yield the desired product .

Chemical Reactions Analysis

4-Formyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, tert-butyl acetate, and nickel catalysts . For example, it can participate in nickel-catalyzed arylcyanation reactions to form fluvoxamine intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Formyl-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications. It is used as a starting material in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, and corroles, which are important in organic synthesis and pharmaceutical research . The compound’s unique structure also makes it valuable in the development of new nematicides for agricultural use .

Mechanism of Action

The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of benzimidazoles, the compound inhibits the growth of endothelial cells by interfering with cellular processes essential for their proliferation . In nematicidal applications, it affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, ultimately inhibiting the reproduction of nematode populations .

Comparison with Similar Compounds

Key Characteristics:

- Electronic Effects: The electron-withdrawing trifluoromethyl and cyano groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. The formyl group further enhances electrophilicity.

- Synthetic Utility : It serves as a critical intermediate in agrochemical and pharmaceutical synthesis. For example, it is used to construct triazole-containing fungicides via nucleophilic aromatic substitution (SNAr) reactions .

- Synthetic Challenges : The unprotected aldehyde group in the meta position relative to the fluorine atom can lead to side reactions during SNAr, necessitating protection/deprotection strategies (e.g., dioxolane formation) to stabilize intermediates .

Comparison with Structurally Similar Compounds

The following table compares 4-Formyl-2-(trifluoromethyl)benzonitrile with analogous benzonitrile derivatives, highlighting substituent effects, reactivity, and applications:

Key Research Findings

Reactivity in SNAr Reactions: The formyl group in this compound provides less stabilization to Meisenheimer intermediates compared to nitro or cyano groups, leading to lower reaction efficiency. Protection as a dioxolane (e.g., II.9) improves yields . In contrast, 4-Nitro-2-(trifluoromethyl)benzonitrile undergoes SNAr more readily due to the nitro group’s superior stabilization of negative charge .

Steric and Electronic Effects :

- 4-Iodo-2-(trifluoromethyl)benzonitrile leverages iodine’s large atomic radius for cross-coupling reactions, whereas the smaller fluorine atom in 2-Fluoro-4-(trifluoromethyl)benzonitrile optimizes electronic effects without steric hindrance .

Biological Activity

4-Formyl-2-(trifluoromethyl)benzonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a formyl group (-CHO) and a trifluoromethyl group (-CF₃) attached to a benzonitrile framework. These functional groups are known to enhance the compound's reactivity and stability, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity and specificity, potentially leading to therapeutic effects in various biological pathways.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of CYP1A2 has been noted, suggesting potential implications for drug-drug interactions.

2. Antimicrobial Activity

Studies have shown that related compounds exhibit moderate antibacterial and antifungal activities. For instance, derivatives of similar structures have been tested against pathogens like Escherichia coli and Candida albicans, revealing promising results . While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential for similar activity.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆F₃N | Contains both formyl and trifluoromethyl groups |

| 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | C₉H₆F₄N | Lacks the nitrile group; altered reactivity profile |

| 3-Formyl-5-(trifluoromethyl)benzonitrile | C₉H₆F₃N | Different position of formyl group; potential for unique interactions |

The presence of the formyl group allows for further chemical modifications, while the trifluoromethyl group enhances stability and bioactivity.

Study on CFTR Modulators

In a study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, compounds structurally related to this compound were evaluated for their ability to enhance CFTR function. This highlights the potential therapeutic applications of such compounds in treating diseases linked to CFTR dysfunction .

Interaction Studies

Interaction studies have revealed that structurally similar compounds can inhibit specific enzymes involved in metabolic pathways. For instance, the interaction with CYP1A2 suggests that this compound could influence the metabolism of other drugs, necessitating further pharmacokinetic studies to evaluate its implications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.